molecular formula C10H12N2O2 B562085 (R,S)-Cotinine-d3 N-Oxide CAS No. 1215561-37-7

(R,S)-Cotinine-d3 N-Oxide

Cat. No.: B562085
CAS No.: 1215561-37-7
M. Wt: 195.236
InChI Key: CIPULDKLIIVIER-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-Cotinine-d3 N-Oxide is a deuterated derivative of cotinine, which is a primary metabolite of nicotine. This compound is characterized by the presence of an N-oxide functional group and deuterium atoms, making it useful in various scientific research applications, particularly in the study of nicotine metabolism and its effects.

Chemical Reactions Analysis

Types of Reactions: (R,S)-Cotinine-d3 N-Oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxyacids (e.g., m-CPBA).

    Reduction: Zinc and acetic acid.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: More oxidized nitrogen-containing compounds.

    Reduction: (R,S)-Cotinine-d3.

    Substitution: Substituted cotinine derivatives.

Scientific Research Applications

(R,S)-Cotinine-d3 N-Oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (R,S)-Cotinine-d3 N-Oxide involves its interaction with various molecular targets and pathways. The N-oxide group can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it can undergo metabolic transformations, leading to the formation of active metabolites that interact with nicotinic acetylcholine receptors, influencing neurotransmission and other physiological processes .

Comparison with Similar Compounds

    Cotinine: The non-deuterated form of (R,S)-Cotinine-d3 N-Oxide.

    Nicotine: The parent compound from which cotinine is derived.

    Pyridine N-Oxide: Another N-oxide compound with similar chemical properties.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows for more precise tracking of metabolic pathways and the study of kinetic isotope effects .

Properties

IUPAC Name

5-(1-oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPULDKLIIVIER-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(CCC1=O)C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675778
Record name 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215561-37-7
Record name 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.